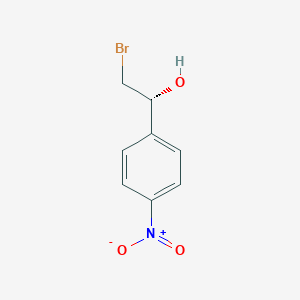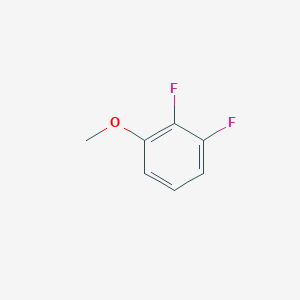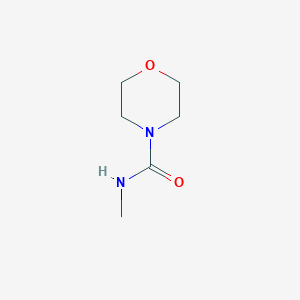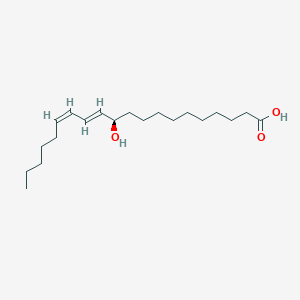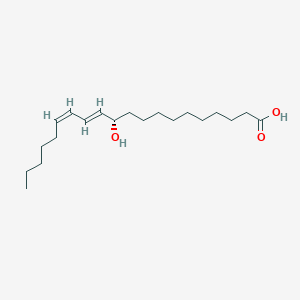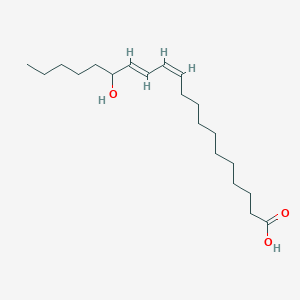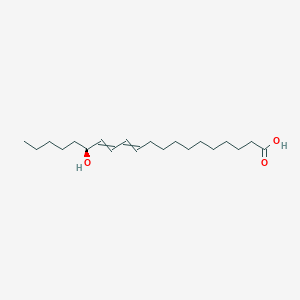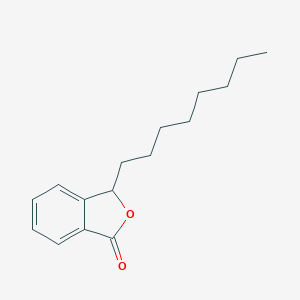
3-Octylphthalide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Octylphthalide, also known as Ligustilide, is a natural organic compound found in celery, parsley, and other vegetables. It has been widely studied for its potential therapeutic benefits in various diseases, including cancer, Alzheimer's disease, and stroke.
Mecanismo De Acción
The mechanism of action of 3-Octylphthalide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the expression of various genes involved in cancer cell growth, induce apoptosis, and inhibit angiogenesis. Additionally, it has been found to reduce oxidative stress and inflammation in the brain, leading to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
3-Octylphthalide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been found to reduce oxidative stress and improve mitochondrial function. Additionally, it has been shown to increase the levels of neurotransmitters such as acetylcholine and dopamine, leading to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Octylphthalide in lab experiments include its availability, low toxicity, and relatively low cost. However, its low solubility in water and instability in light and air can pose challenges in its storage and handling.
Direcciones Futuras
There are several future directions for the research on 3-Octylphthalide. One area of interest is its potential use in combination with other drugs for cancer treatment. Additionally, further studies are needed to understand its mechanism of action and its potential use in the treatment of other neurodegenerative diseases. Furthermore, the development of more stable and soluble forms of 3-Octylphthalide can improve its potential as a therapeutic agent.
Conclusion:
In conclusion, 3-Octylphthalide is a natural organic compound found in celery and other vegetables that has been extensively studied for its potential therapeutic benefits in various diseases. Its anti-cancer, anti-inflammatory, anti-oxidant, and neuroprotective properties make it a promising candidate for future drug development. However, further research is needed to fully understand its mechanism of action and its potential use in the treatment of various diseases.
Métodos De Síntesis
3-Octylphthalide can be synthesized by various methods, including extraction from natural sources and chemical synthesis. The most common method of synthesis is the extraction from celery seeds, which involves the use of solvents such as ethanol, methanol, and hexane. The extracted compound is then purified using chromatography techniques to obtain pure 3-Octylphthalide.
Aplicaciones Científicas De Investigación
3-Octylphthalide has been extensively studied for its potential therapeutic benefits in various diseases. Studies have shown that it has anti-cancer, anti-inflammatory, anti-oxidant, and neuroprotective properties. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been shown to improve cognitive function and reduce the risk of Alzheimer's disease. It has also been found to have a protective effect on the brain in stroke models.
Propiedades
Número CAS |
137786-58-4 |
|---|---|
Nombre del producto |
3-Octylphthalide |
Fórmula molecular |
C16H22O2 |
Peso molecular |
246.34 g/mol |
Nombre IUPAC |
3-octyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C16H22O2/c1-2-3-4-5-6-7-12-15-13-10-8-9-11-14(13)16(17)18-15/h8-11,15H,2-7,12H2,1H3 |
Clave InChI |
MYGRPRSFUHJZPY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1C2=CC=CC=C2C(=O)O1 |
SMILES canónico |
CCCCCCCCC1C2=CC=CC=C2C(=O)O1 |
Sinónimos |
3-octylphthalide NY 008 NY-008 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



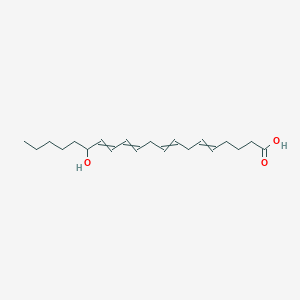

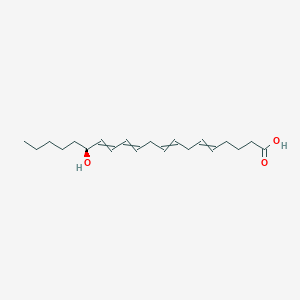
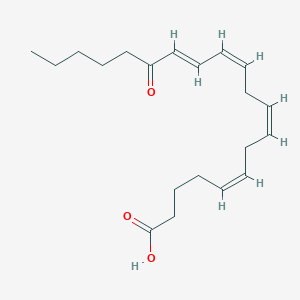
![1,3-Dihydrofuro[3,4-c]pyridine](/img/structure/B163592.png)

